molecular formula C22H19F3N2O4S B492853 N-(4-ethoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide CAS No. 690962-26-6

N-(4-ethoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide

Cat. No. B492853
CAS RN: 690962-26-6
M. Wt: 464.5g/mol
InChI Key: PLVNQIZXODJGMM-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide, also known as ETP-46321, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

N-(4-ethoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide exerts its effects by binding to and inhibiting the activity of specific enzymes and proteins. For example, it has been found to inhibit the activity of the enzyme PARP-1, which plays a critical role in DNA repair. Inhibition of PARP-1 leads to the accumulation of DNA damage, ultimately resulting in cell death. N-(4-ethoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide has also been shown to inhibit the activity of the protein IKKβ, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. Additionally, N-(4-ethoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-ethoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide is its potential as a therapeutic agent for the treatment of cancer and inflammation. It has also been found to have a favorable pharmacokinetic profile, making it a potential candidate for drug development. However, N-(4-ethoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, the synthesis of N-(4-ethoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide. One area of interest is the development of N-(4-ethoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide analogs with improved pharmacokinetic properties and potency. Another area of research is the investigation of the potential of N-(4-ethoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide as a therapeutic agent for other diseases, such as neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide and its potential applications in drug discovery and development.
Conclusion:
In conclusion, N-(4-ethoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide is a chemical compound with significant potential as a therapeutic agent for the treatment of cancer and inflammation. Its mechanism of action involves the inhibition of specific enzymes and proteins, leading to cell death and reduced inflammation. N-(4-ethoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide has several advantages, including its favorable pharmacokinetic profile, but its synthesis is complex and requires specialized expertise. Future research directions include the development of analogs with improved properties and the investigation of its potential as a therapeutic agent for other diseases.

Synthesis Methods

N-(4-ethoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including but not limited to, palladium on carbon, trifluoromethyl iodide, and sodium hydride. The final product is obtained through purification and isolation techniques such as column chromatography.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide has shown potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. It has been found to inhibit the activity of several enzymes and proteins that play a crucial role in the development and progression of these diseases. Additionally, N-(4-ethoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O4S/c1-2-31-19-12-10-17(11-13-19)26-21(28)15-6-8-18(9-7-15)27-32(29,30)20-5-3-4-16(14-20)22(23,24)25/h3-14,27H,2H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVNQIZXODJGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide

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